![molecular formula C19H20N2O3 B5626549 N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]butanamide](/img/structure/B5626549.png)
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]butanamide
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Overview
Description
Molecular Structure Analysis The molecular structures of compounds similar to N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]butanamide have been characterized using techniques such as X-ray crystallography and NMR spectroscopy. For example, compounds with benzothiazole groups have been analyzed to determine their crystal structures and molecular conformations (Al-Hourani et al., 2016).
Chemical Reactions and Properties These compounds undergo various chemical reactions, including cycloadditions, substitutions, and ring transformations, which are crucial for their bioactivity and chemical properties. The reactions typically involve interactions with enzymes or biological targets (Stefely et al., 2010).
Physical Properties Analysis The physical properties of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]butanamide derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular arrangement and intermolecular interactions, as evidenced in compounds analyzed via X-ray diffraction and spectroscopy methods (Duarte-Hernández et al., 2015).
Chemical Properties Analysis The chemical properties, including reactivity and stability, are determined by the functional groups present in the N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]butanamide structure. These properties are crucial for their interaction with biological systems and their overall bioactivity (Moshkin & Sosnovskikh, 2013).
properties
IUPAC Name |
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-4-5-18(23)20-13-6-7-16(22)14(10-13)19-21-15-8-11(2)12(3)9-17(15)24-19/h6-10,22H,4-5H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJOFVZWLRACLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)O)C2=NC3=C(O2)C=C(C(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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